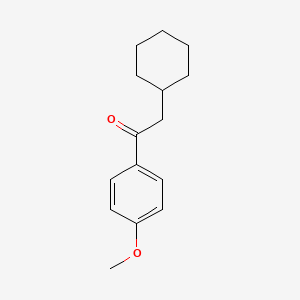![molecular formula C18H28Si2 B14607269 [Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) CAS No. 57754-03-7](/img/structure/B14607269.png)
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two trimethylsilane groups attached to the naphthalene core via methylene bridges. It is of interest in various fields of chemistry due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) typically involves the reaction of naphthalene derivatives with trimethylsilyl reagents. One common method includes the use of naphthalene-1,8-dibromide as a starting material, which undergoes a reaction with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,8-diylbis(methylene) derivatives with different functional groups.
Substitution: The trimethylsilane groups can be substituted with other functional groups through reactions with appropriate reagents.
Coupling Reactions: The methylene bridges can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, and organometallic reagents for substitution and coupling reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthalene-1,8-diylbis(methylene) derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups onto the naphthalene core .
科学的研究の応用
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent.
作用機序
The mechanism of action of [Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or material science applications .
類似化合物との比較
Similar Compounds
- Naphthalene-1,8-diylbis(methylene)bis(trimethylsilane)
- Naphthalene-2,6-diylbis(methylene)bis(trimethylsilane)
- Naphthalene-2,7-diylbis(methylene)bis(trimethylsilane)
Uniqueness
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) is unique due to the specific positioning of the trimethylsilane groups on the naphthalene core. This positioning influences the compound’s electronic properties and reactivity, making it distinct from other similar compounds.
特性
CAS番号 |
57754-03-7 |
|---|---|
分子式 |
C18H28Si2 |
分子量 |
300.6 g/mol |
IUPAC名 |
trimethyl-[[8-(trimethylsilylmethyl)naphthalen-1-yl]methyl]silane |
InChI |
InChI=1S/C18H28Si2/c1-19(2,3)13-16-11-7-9-15-10-8-12-17(18(15)16)14-20(4,5)6/h7-12H,13-14H2,1-6H3 |
InChIキー |
DJRMKRFAVQRGNP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1=CC=CC2=C1C(=CC=C2)C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)
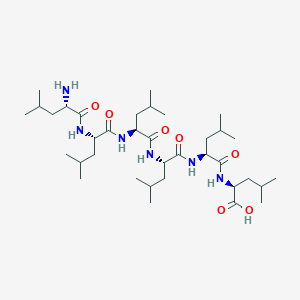
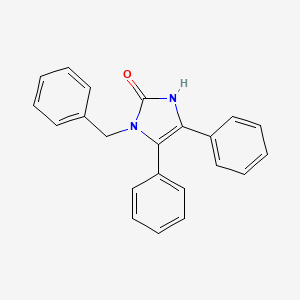
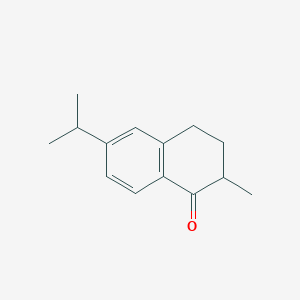

![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)
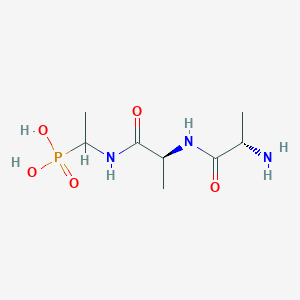
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)
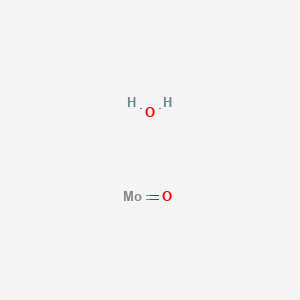
![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
